REACTION_CXSMILES
|
[S:1](Cl)([C:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:9]([N:10]([CH3:12])[CH3:11])[C:8]=2[CH:7]=[CH:6][CH:5]=1)(=[O:3])=[O:2].[CH2:18]([CH2:20][NH2:21])[OH:19].C(N(CC)CC)C>C(Cl)Cl>[CH3:11][N:10]([CH3:12])[C:9]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:8]=1[CH:7]=[CH:6][CH:5]=[C:4]2[S:1]([NH:21][CH2:20][CH2:18][OH:19])(=[O:3])=[O:2]
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
|
Name
|
|
Quantity
|
1.24 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
3.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar
|
Type
|
CUSTOM
|
Details
|
the flask attached to an addition funnel
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir for an additional 14 hours
|
Duration
|
14 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CN(C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)NCCO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |